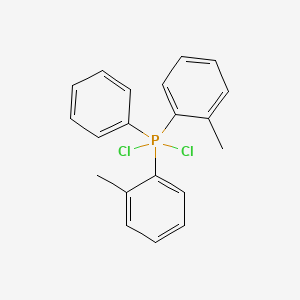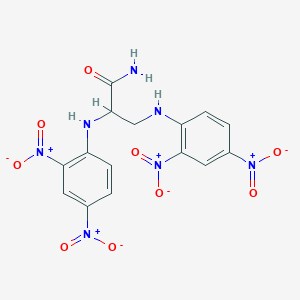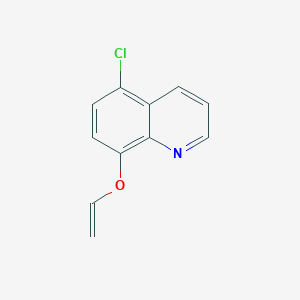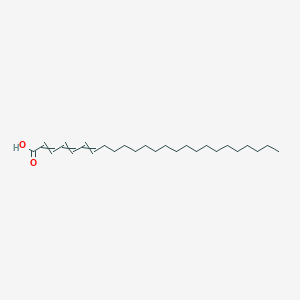
Pentacosa-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosa-2,4,6-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds at positions 2, 4, and 6. This compound belongs to the class of trienoic acids, which are known for their significant roles in various biological processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-2,4,6-trienoic acid typically involves the use of conjugated trienoic fatty acids as starting materials. One common method is the acid-catalyzed methylester preparation, which can be performed using reagents such as sodium methoxide/methanol or tetramethylguanidine/methanol . These methods are efficient in preventing artificial isomerization and the formation of byproducts.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as plant seed oils. The use of boron reagents in Suzuki–Miyaura coupling reactions has also been explored for the large-scale synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound make it susceptible to oxidation, leading to the formation of epoxides and peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature and pressure being critical factors .
Major Products Formed
The major products formed from these reactions include epoxides, peroxides, saturated fatty acids, esters, and amides. These products have diverse applications in various industries .
Applications De Recherche Scientifique
Pentacosa-2,4,6-trienoic acid has numerous scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound plays a role in the study of lipid metabolism and membrane biology.
Medicine: Research has shown its potential in targeting specific molecular pathways, such as the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which has implications in cancer treatment
Industry: It is used in the production of bio-based materials and as an additive in lubricants and cosmetics.
Mécanisme D'action
The mechanism of action of pentacosa-2,4,6-trienoic acid involves its interaction with molecular targets such as PPARγ. By activating this receptor, the compound can modulate gene expression and influence various cellular processes, including lipid metabolism and inflammation . The pathways involved include the regulation of oxidative stress and the epithelial–mesenchymal transition process in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pentacosa-2,4,6-trienoic acid include:
Undeca-2,4,6-trienoic acid: A medium-chain fatty acid with similar structural features.
Hepta-2,4,6-trienoic acid: Another trienoic acid with a shorter carbon chain.
Uniqueness
This compound is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical and biological properties. Its ability to activate PPARγ and its applications in various fields highlight its significance compared to other trienoic acids .
Propriétés
Numéro CAS |
116127-16-3 |
|---|---|
Formule moléculaire |
C25H44O2 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
pentacosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h19-24H,2-18H2,1H3,(H,26,27) |
Clé InChI |
SUOFYLSGRHWWRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


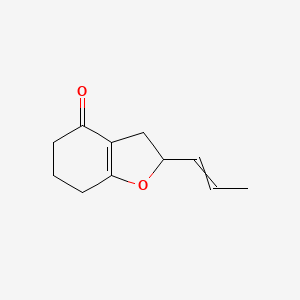

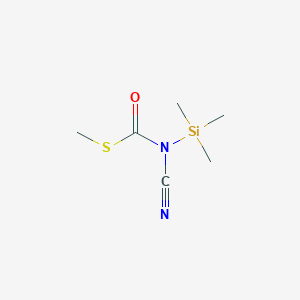
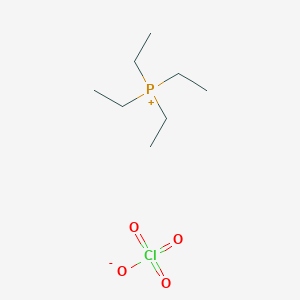


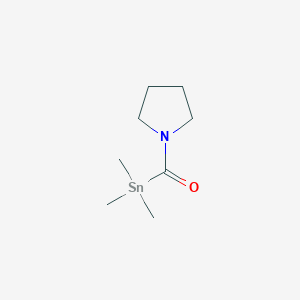

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
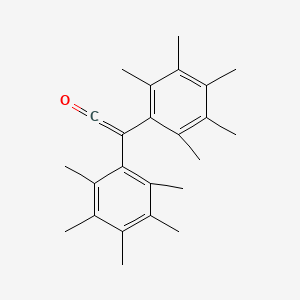
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
